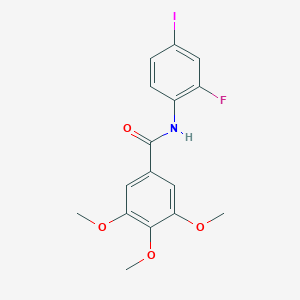
Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate, also known as MBMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBMPB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 382.48 g/mol.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a crucial role in inflammation. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also been reported to inhibit the activity of acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of acetylcholine neurotransmitter in the brain. This inhibition of AChE activity can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also been reported to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of nitric oxide and prostaglandins, respectively. Additionally, Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has been reported to improve cognitive function by increasing the concentration of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its low molecular weight, which makes it easy to handle and administer. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also shown good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions that can be explored for the potential therapeutic applications of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate. One of the future directions is to investigate the efficacy of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in the treatment of inflammatory bowel disease (IBD) and other autoimmune disorders. Additionally, further studies are needed to understand the exact mechanism of action of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate and its potential side effects.
Métodos De Síntesis
The synthesis of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 4-methyl-1-piperazinecarboxylic acid with butyryl chloride in the presence of triethylamine to obtain 4-methyl-1-piperazinyl)butyric acid. The obtained acid is then coupled with 3-amino-4-methoxybenzoic acid using N,N'-carbonyldiimidazole as a coupling agent to form Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has shown promising results in various pre-clinical studies for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
methyl 3-(butanoylamino)-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C17H25N3O3/c1-4-5-16(21)18-14-12-13(17(22)23-3)6-7-15(14)20-10-8-19(2)9-11-20/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21) |
Clave InChI |
VSFGJUPJOLMBNO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C |
SMILES canónico |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278100.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B278101.png)
![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B278102.png)
![4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278104.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278113.png)
![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)